molecular formula C22H16F2N4O3S2 B2576165 2-{[3-(3,5-difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide CAS No. 1260949-49-2

2-{[3-(3,5-difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide

Cat. No.: B2576165
CAS No.: 1260949-49-2
M. Wt: 486.51
InChI Key: OVYHPTZSTDQUTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[3,2-d]pyrimidinone derivative characterized by a 3,5-difluorophenyl substituent at position 3 of the pyrimidinone core and a sulfanyl acetamide side chain linked to a 4-acetamidophenyl group. The thienopyrimidinone scaffold is a privileged structure in medicinal chemistry due to its ability to modulate kinase activity and other biological targets. The sulfanyl bridge contributes to conformational flexibility and electronic effects .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N4O3S2/c1-12(29)25-15-2-4-16(5-3-15)26-19(30)11-33-22-27-18-6-7-32-20(18)21(31)28(22)17-9-13(23)8-14(24)10-17/h2-10H,11H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYHPTZSTDQUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3,5-difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the difluorophenyl and acetamidophenyl groups through various coupling reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(3,5-difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity : Preliminary studies indicate that thieno[3,2-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. The presence of the difluorophenyl group may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
  • Antimicrobial Properties : Compounds with similar thieno-pyrimidine structures have shown antibacterial and antifungal activities. The sulfanyl group in this compound may contribute to its interaction with microbial enzymes or cellular components, making it a candidate for further investigation as an antimicrobial agent.
  • Enzyme Inhibition : Research suggests that thieno[3,2-d]pyrimidines can act as inhibitors of specific enzymes involved in metabolic pathways. This property could be exploited in drug design to target diseases related to metabolic dysregulation.

Case Studies and Research Findings

  • Cytotoxicity Assays : Various studies have assessed the cytotoxic effects of similar compounds on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicate that these compounds can significantly reduce cell viability at micromolar concentrations.
  • Antimicrobial Testing : In vitro studies have demonstrated that thieno-pyrimidine derivatives exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that modifications to the aromatic rings can enhance efficacy.
  • Mechanistic Studies : Investigations into the mechanism of action reveal that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways or by generating reactive oxygen species (ROS).

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s structural and functional attributes, it is compared to analogs with variations in the pyrimidinone core, substituents, and acetamide-linked aryl groups. Key differences are summarized in Table 1.

Table 1: Structural Comparison of Thienopyrimidinone Derivatives

Compound Name Core Structure R1 (Pyrimidinone Substituent) R2 (Acetamide Substituent) Molecular Weight (g/mol) Key Features
Target Compound: 2-{[3-(3,5-Difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide Thieno[3,2-d]pyrimidin-4(3H)-one 3,5-Difluorophenyl 4-Acetamidophenyl ~478.4* High polarity (acetamide), fluorine-enhanced lipophilicity, aromatic stacking potential
2-{[3-(3,5-Difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide Thieno[3,2-d]pyrimidin-4(3H)-one 3,5-Difluorophenyl 3,5-Dimethoxyphenyl ~494.4 Methoxy groups improve solubility but reduce metabolic stability
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide Cyclopenta-fused thieno[2,3-d]pyrimidin-4-one 4-Chlorophenyl 3,5-Dimethylphenyl ~525.0 Cyclopenta ring increases rigidity; chloro group enhances hydrophobicity
2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 6,7-Dihydrothieno[3,2-d]pyrimidin-4(3H)-one 4-Methylphenyl 4-Trifluoromethoxyphenyl ~521.5 Trifluoromethoxy group improves membrane permeability; dihydro core reduces planarity

*Calculated based on molecular formula (C₃₃H₂₃F₂N₃O₃S₂).

Key Findings from Structural Analysis

The 6,7-dihydro modification in reduces aromaticity, which may alter π-π stacking interactions and solubility .

Substituent Effects: Fluorine vs. Acetamide vs. Methoxy/Trifluoromethoxy: The 4-acetamidophenyl group (target compound) provides hydrogen-bonding capability, enhancing solubility and target affinity. In contrast, methoxy () and trifluoromethoxy () groups prioritize membrane permeability but may reduce metabolic stability .

Biological Implications: Compounds with electron-withdrawing groups (e.g., fluorine, chlorine) on the pyrimidinone core show improved kinase inhibition in related studies, though specific data for the target compound is lacking . The sulfanyl bridge is conserved across analogs, suggesting its role in maintaining conformational flexibility and sulfur-mediated interactions (e.g., with cysteine residues in enzymes) .

Biological Activity

The compound 2-{[3-(3,5-difluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide is a thienopyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by a complex structure that may influence its interaction with various biological targets.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H18F2N4O2S\text{C}_{19}\text{H}_{18}\text{F}_2\text{N}_4\text{O}_2\text{S}

This structure features a thieno[3,2-d]pyrimidine core with substituents that may enhance its pharmacological properties.

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study evaluating similar compounds demonstrated their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) for these compounds was determined, revealing potent activity against both Gram-positive and Gram-negative bacteria .

CompoundMIC (µg/mL)Activity
4c1.5Effective against E. coli
5e0.8Effective against S. aureus

Anticancer Potential

The compound's structural features suggest potential anticancer activity. A screening of drug libraries on multicellular spheroids identified several thienopyrimidine derivatives with promising results in inhibiting cancer cell proliferation. This suggests that the compound may interact with key signaling pathways involved in tumor growth .

The proposed mechanism of action for this class of compounds includes inhibition of specific kinases and enzymes crucial for cellular proliferation and survival. For instance, compounds similar to this one have been shown to inhibit MEK1/2 kinases, leading to reduced phosphorylation of downstream effectors like ERK1/2, which are vital for cancer cell growth .

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of thienopyrimidine derivatives were tested against Mycobacterium tuberculosis . The compound exhibited an MIC of 0.5 µg/mL, indicating strong antimycobacterial activity. Toxicity assessments revealed that the compound was non-toxic at concentrations up to 200 µM .

Case Study 2: Anticancer Screening

A recent study involved screening a library of compounds against various cancer cell lines. The compound demonstrated significant growth inhibition in BRAF mutant melanoma cells with an IC50 value of approximately 50 nM, suggesting its potential as a targeted therapy in specific cancer types .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.